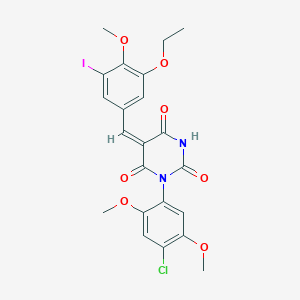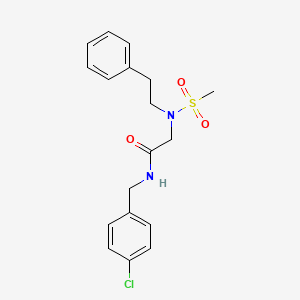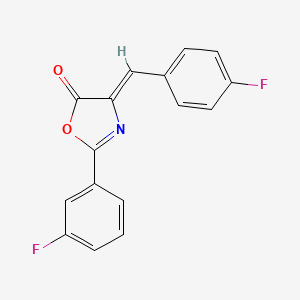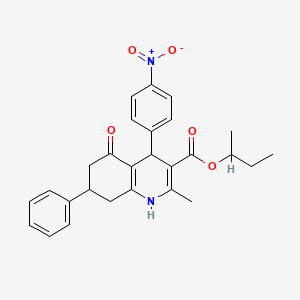![molecular formula C15H18BrNO3S2 B4924935 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been found to exhibit promising biological activity against various diseases.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting specific enzymes or receptors. For example, it has been suggested that this compound inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. Additionally, it has been proposed that this compound modulates the activity of peroxisome proliferator-activated receptors, which are nuclear receptors that regulate various biological processes.
Biochemical and Physiological Effects:
5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, it has been found to regulate glucose metabolism by activating AMP-activated protein kinase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit promising biological activity against various diseases, which makes it an attractive target for drug development. Additionally, the synthesis of this compound is relatively straightforward, which makes it easily accessible for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide. One potential direction is to investigate the mechanism of action of this compound in more detail. Understanding how this compound exerts its biological activity could provide insights into its potential therapeutic applications. Another potential direction is to explore the use of this compound in combination with other drugs. Combining this compound with other drugs could enhance its therapeutic efficacy and reduce potential toxicity. Moreover, it would be interesting to investigate the potential use of this compound in animal models and clinical trials. This would provide valuable information on the safety and efficacy of this compound in vivo.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide involves the reaction of 5-bromo-2-chlorothiophene with 4-propylphenoxyethylamine in the presence of a base. The resulting intermediate is then treated with sulfuryl chloride to obtain the final product. The synthesis of this compound has been reported in the literature, and it can be obtained with reasonable yields.
Applications De Recherche Scientifique
5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide has been found to exhibit promising biological activity against various diseases. It has been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Moreover, it has been studied for its potential use as an antidiabetic agent, as it has been found to regulate glucose metabolism.
Propriétés
IUPAC Name |
5-bromo-N-[2-(4-propylphenoxy)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S2/c1-2-3-12-4-6-13(7-5-12)20-11-10-17-22(18,19)15-9-8-14(16)21-15/h4-9,17H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYOTUIFDAWMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(4-propylphenoxy)ethyl]thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide](/img/structure/B4924855.png)
![N~1~-allyl-N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924859.png)


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4924868.png)
![1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4924876.png)
![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4924879.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924885.png)

![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)

![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
